2-Methylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
2-Methylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the 1,4-benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions . The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide . The final step involves coupling the 2-methylphenyl group with the oxazole-benzodioxin intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Methylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials or as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
- Derivatives of (2-methyl-3-biphenylyl)methanol
- 2-(substituted-phenyl)imidazo[4,5-c]pyridines
Uniqueness
2-Methylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15NO5 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(2-methylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C19H15NO5/c1-12-4-2-3-5-15(12)24-19(21)14-11-17(25-20-14)13-6-7-16-18(10-13)23-9-8-22-16/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
MSBSURJLPYSTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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